molecular formula C17H15ClFNO B1325556 4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone CAS No. 898756-75-7

4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone

Cat. No. B1325556
M. Wt: 303.8 g/mol
InChI Key: ILRURAFEHBVDEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is C17H15ClFNO . It has a benzophenone core with a heterocyclic azetidin-2-ylmethyl substituent attached to the para-position.


Physical And Chemical Properties Analysis

The molecular weight of 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone is 303.76 g/mol . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic Acid (CGA) is extensively studied for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA is a major phenolic compound found naturally in green coffee extracts and tea, suggesting the potential for similar compounds, like 4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone, to possess significant biological activities. This review encourages further research to unveil and optimize the biological and pharmacological effects of phenolic compounds for practical applications as natural food additives or therapeutic agents (Naveed et al., 2018).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

This review focuses on the synthesis methods and biological properties of 4-phosphorylated 1,3-azoles, including imidazoles and oxazoles. Given the structural complexity and potential biological activities of these compounds, it indicates a broader interest in the synthesis and application of complex organic compounds, which could extend to the study of 4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone. The paper highlights the significance of exploring the chemical properties and potential therapeutic uses of such compounds, underscoring the importance of ongoing research in this field (Abdurakhmanova et al., 2018).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRURAFEHBVDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642810
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-4-chloro-3-fluorobenzophenone

CAS RN

898756-75-7
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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